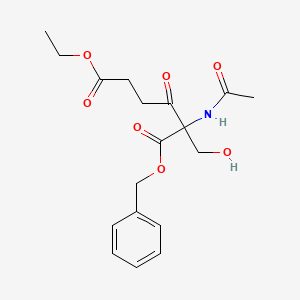
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an acetylamino group, a hydroxymethyl group, and a benzyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate typically involves multi-step organic reactions. The process may start with the preparation of the core hexanedioate structure, followed by the introduction of the benzyl, ethyl, acetylamino, and hydroxymethyl groups through various chemical reactions. Common reagents and catalysts used in these reactions include:
- Benzyl chloride for the introduction of the benzyl group.
- Ethyl bromide for the ethyl group.
- Acetyl chloride for the acetylamino group.
- Formaldehyde for the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the hexanedioate structure can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl 6-ethyl 2-(amino)-2-(hydroxymethyl)-3-oxohexanedioate: Similar structure but with an amino group instead of an acetylamino group.
1-Benzyl 6-ethyl 2-(acetylamino)-2-(methyl)-3-oxohexanedioate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate is unique due to the presence of both the acetylamino and hydroxymethyl groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Eigenschaften
CAS-Nummer |
1851-55-4 |
|---|---|
Molekularformel |
C18H23NO7 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate |
InChI |
InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
PAPCYNCGILOTRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


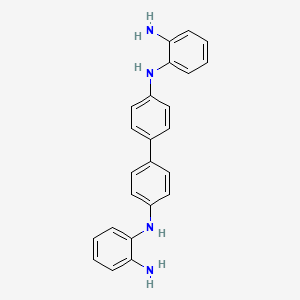
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)
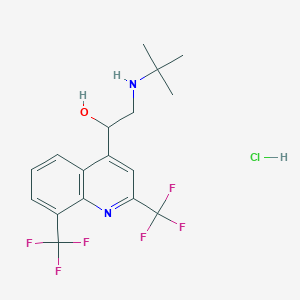

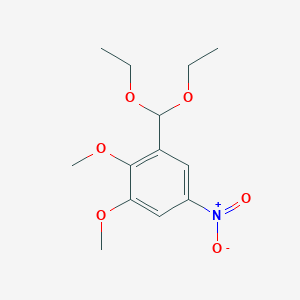
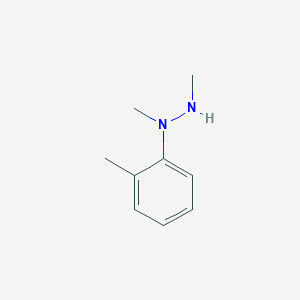
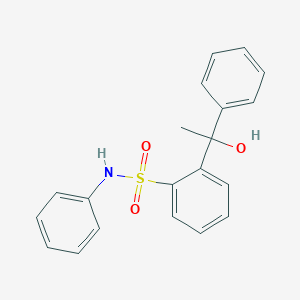
![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
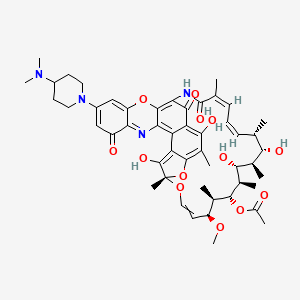

![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
